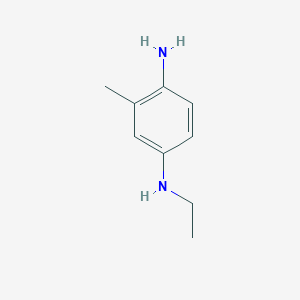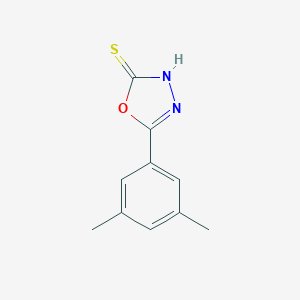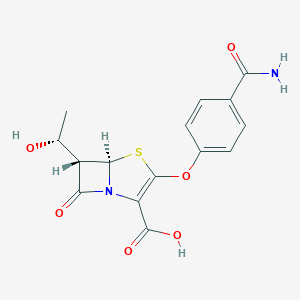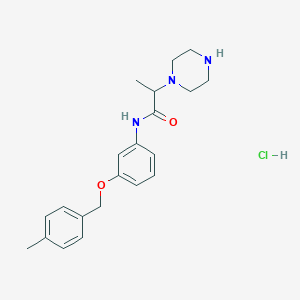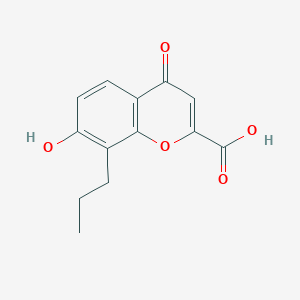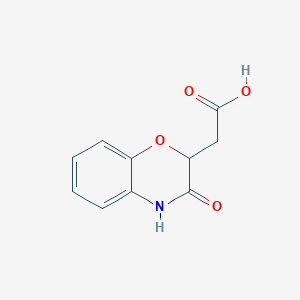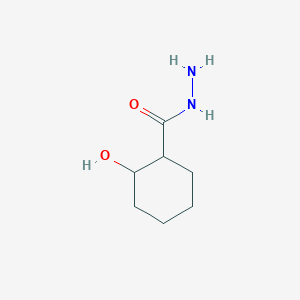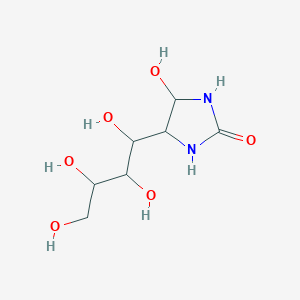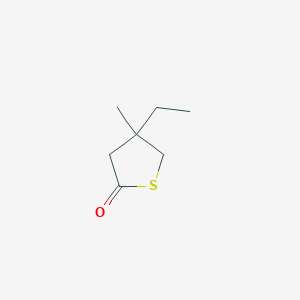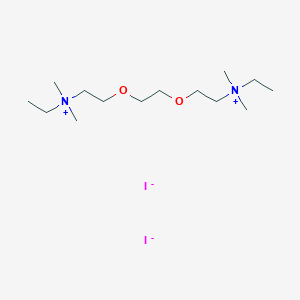
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide, also known as AOB, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is used as a surfactant and disinfectant. AOB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for research in many different fields.
Mecanismo De Acción
The mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is a cationic surfactant, meaning that it has a positive charge and is attracted to negatively charged surfaces. This allows it to bind to the cell membranes of microorganisms, disrupting their structure and causing them to die.
Efectos Bioquímicos Y Fisiológicos
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its broad-spectrum antimicrobial activity. This makes it a valuable tool for researchers studying the effects of microorganisms on various systems. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is relatively easy to synthesize and is widely available.
One limitation of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its potential toxicity. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that it is used safely. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide may interfere with the activity of some enzymes, which could affect the results of experiments.
Direcciones Futuras
There are many potential future directions for research on Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. One area of interest is the development of new Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide-based disinfectants and antiseptics. Additionally, researchers are exploring the use of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in the treatment of bacterial infections and as a potential therapeutic agent for a variety of conditions. Finally, there is ongoing research into the mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide and its potential effects on human health.
Métodos De Síntesis
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide can be synthesized by reacting ethylenediamine with ethylene oxide and then reacting the resulting compound with dimethyl sulfate. The product is then treated with iodine to produce Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. This synthesis method has been well-established and is widely used in the production of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide for scientific research purposes.
Aplicaciones Científicas De Investigación
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been used in a variety of scientific research applications. It is commonly used as a disinfectant in laboratory settings due to its ability to kill a wide range of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been used as a surfactant in the production of nanoparticles and other materials. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been studied for its potential use in the treatment of bacterial infections and as an antiseptic in wound care.
Propiedades
Número CAS |
109495-27-4 |
|---|---|
Nombre del producto |
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide |
Fórmula molecular |
C14H34I2N2O2 |
Peso molecular |
516.24 g/mol |
Nombre IUPAC |
ethyl-[2-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C14H34N2O2.2HI/c1-7-15(3,4)9-11-17-13-14-18-12-10-16(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
FOLBUQAPWBHXGE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
SMILES canónico |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
Sinónimos |
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



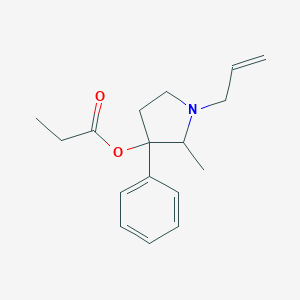
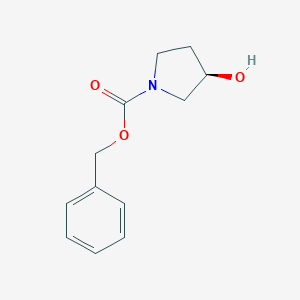
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)
